molecular formula C17H17ClN4O B3036206 2-[4-(4-Chlorophenyl)piperazino]-4-methoxynicotinonitrile CAS No. 339016-80-7

2-[4-(4-Chlorophenyl)piperazino]-4-methoxynicotinonitrile

Cat. No. B3036206
CAS RN: 339016-80-7
M. Wt: 328.8 g/mol
InChI Key: IEFKNJJHJQHAIJ-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenyl)piperazino]-4-methoxynicotinonitrile, referred to as 2-CPPN, is a compound that has recently been studied for its potential scientific applications. It is a derivative of nicotinonitrile, a compound that has been used in a variety of chemical reactions for many years. 2-CPPN has been found to have unique properties that make it a promising compound for scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in various synthesis studies. For instance, a related compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was synthesized using a three-step protocol. This process was characterized by HRMS, IR, 1H, and 13C NMR experiments (Wujec & Typek, 2023).

Biological Activities and Applications

  • Piperazine derivatives have been studied for their potential in various biological activities. For instance, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, including a compound with a similar structure, showed good or moderate activities against test microorganisms (Bektaş et al., 2007).
  • A compound 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile showed high thermal stability up to 300°C and emitted strong blue fluorescence, indicating potential applications in material sciences (Suwunwong et al., 2013).
  • Piperazine compounds, including those with structures similar to the specified chemical, have been studied for their anticancer properties. For example, novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives showed in vitro cytotoxic activity against human tumor cell lines (Pomarnacka et al., 2004).

properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O/c1-23-16-6-7-20-17(15(16)12-19)22-10-8-21(9-11-22)14-4-2-13(18)3-5-14/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFKNJJHJQHAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N2CCN(CC2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Chlorophenyl)piperazino]-4-methoxynicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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